molecular formula C21H26N2OS B2459034 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide CAS No. 898407-37-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2459034
CAS No.: 898407-37-9
M. Wt: 354.51
InChI Key: NHHBUFIBIRHIKR-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that features an indoline moiety, a thiophene ring, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Cyclohexanecarboxamide Group: This step might involve amidation reactions where cyclohexanecarboxylic acid is reacted with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can serve as a building block for more complex molecules.

Biology

The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine

Potential medicinal applications could include its use as a pharmacophore in the design of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the thiophene ring.

    N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Lacks the indoline moiety.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Has a benzamide group instead of cyclohexanecarboxamide.

Uniqueness

The presence of both indoline and thiophene rings in the same molecule, along with the cyclohexanecarboxamide group, makes N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide unique. This combination of functional groups could confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBUFIBIRHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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